

Physicochemical Properties of Fmoc-Ala-Glu-Gln-Lys-NH₂: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-Ala-Glu-Gln-Lys-NH₂*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological context of the tetrapeptide **Fmoc-Ala-Glu-Gln-Lys-NH₂**. This peptide, often used as a negative control in neurodegenerative disease research, possesses specific characteristics that are crucial for its application in experimental settings.

Core Physicochemical Properties

The fundamental properties of **Fmoc-Ala-Glu-Gln-Lys-NH₂** are summarized below. These values are essential for the accurate preparation of solutions, experimental design, and interpretation of results.

| Property | Value | Reference |
|------------------------|--------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C34H45N7O9 | [1] |
| Molecular Weight | 695.76 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (3.57 mg/mL, requires sonication), Insoluble in water (< 0.1 mg/mL) | [1] |
| Isoelectric Point (pI) | ~4.09 (Calculated) | |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture and light, under nitrogen) | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (in DMSO) | [1] |

Experimental Protocols

Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Fmoc-Ala-Glu-Gln-Lys-NH₂** is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)
- Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
- Solvent: DMF
- Washing solvent: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
- Precipitation solvent: Cold diethyl ether

Procedure:

- Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.
- First Amino Acid Coupling (Lysine):
 - The Fmoc group on the resin is removed using 20% piperidine in DMF.
 - The resin is washed thoroughly with DMF.
 - Fmoc-Lys(Boc)-OH is pre-activated with HCTU and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
 - The resin is washed to remove excess reagents.
- Chain Elongation (Gln, Glu, Ala):
 - The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH).
- Final Fmoc Deprotection: The Fmoc group from the final amino acid (Alanine) is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/Water).

- **Precipitation and Purification:** The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Purification and Characterization

Purification:

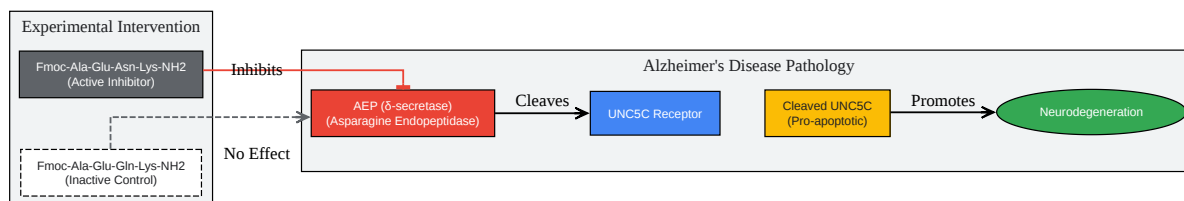
- **Method:** Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- **Column:** C18 column
- **Mobile Phase:** A gradient of water and acetonitrile (ACN), both containing 0.1% TFA.
- **Detection:** UV absorbance at 220 nm and 280 nm.

Characterization:

- **Method:** Mass Spectrometry (e.g., Electrospray Ionization - ESI-MS)
- **Purpose:** To confirm the identity and purity of the synthesized peptide by determining its molecular mass.

Biological Context and Signaling Pathway

Fmoc-Ala-Glu-Gln-Lys-NH₂ serves as an inactive control for the peptide inhibitor Fmoc-Ala-Glu-Asn-Lys-NH₂. The active peptide inhibits asparagine endopeptidase (AEP), also known as δ -secretase. AEP is a cysteine protease that has been implicated in the pathology of Alzheimer's disease. One of its substrates is the Netrin-1 receptor, UNC5C. Cleavage of UNC5C by AEP can enhance neurodegeneration.

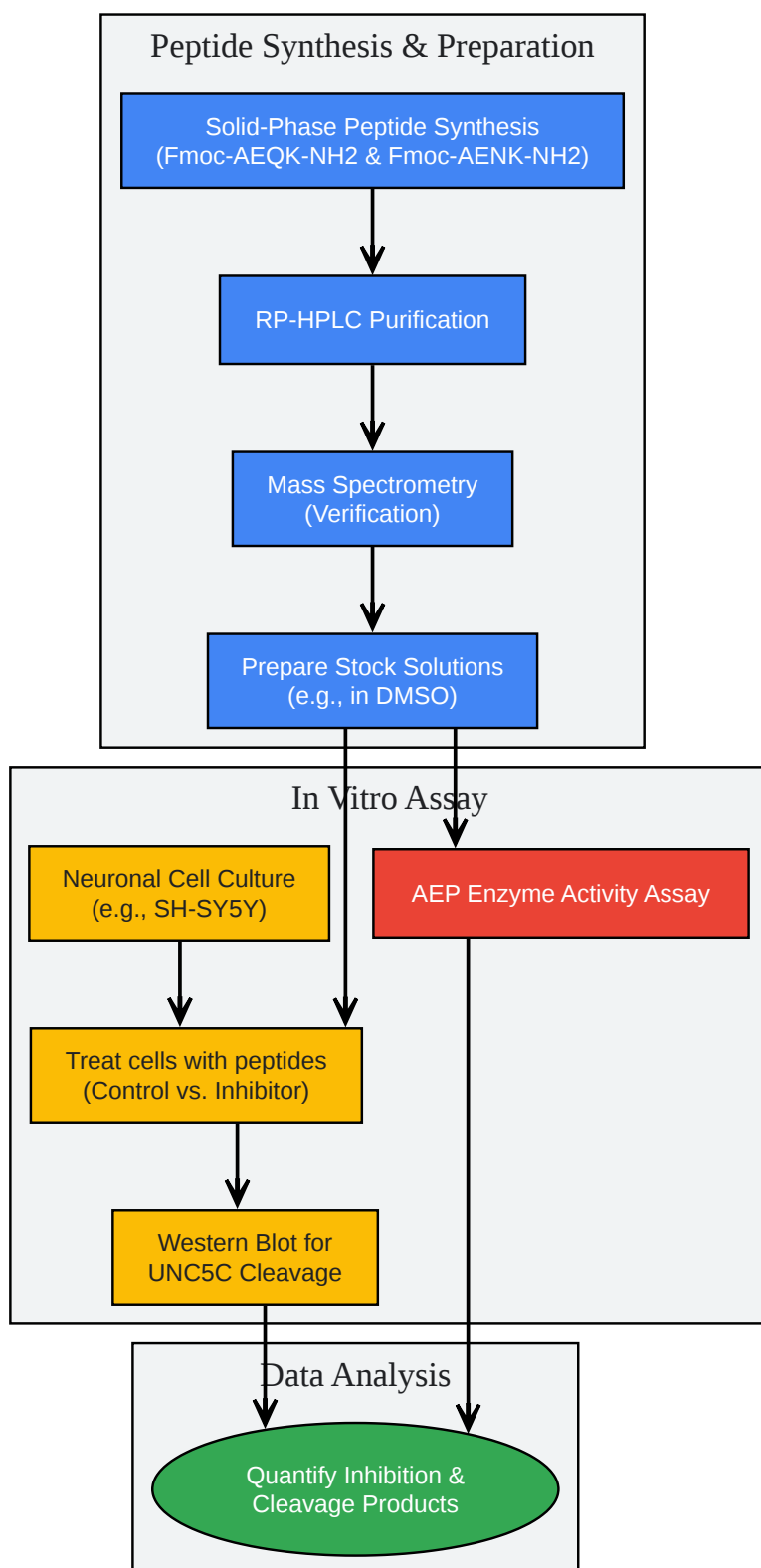


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Caption: UNC5C Cleavage Pathway in Neurodegeneration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory activity of peptides like Fmoc-Ala-Glu-Asn-Lys-NH₂, using **Fmoc-Ala-Glu-Gln-Lys-NH₂** as a control.



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Caption: Workflow for Peptide Inhibitor Evaluation.

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References

- 1. The role of UNC5C in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
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